molecular formula C15H16N2OS B5863011 N-(4-methoxybenzyl)-N'-phenylthiourea

N-(4-methoxybenzyl)-N'-phenylthiourea

Cat. No.: B5863011
M. Wt: 272.4 g/mol
InChI Key: KYYMYUIAHXUHIT-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-N'-phenylthiourea is a synthetic phenylthiourea derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of organic compounds known as N-phenylthioureas, which are characterized by a phenyl group linked to one nitrogen atom of a thiourea group . Its molecular formula is C15H16N2OS, and it has a molecular weight of 272.37 g/mol . The primary research value of this compound lies in its potential as a cytotoxic agent against cancer cells. Specifically, it has been studied as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a critical target in the development of targeted cancer therapies . In silico molecular docking studies with the EGFR receptor (PDB: 1M17) predict a binding affinity of approximately -7.3 kcal/mol, suggesting a promising interaction with this therapeutic target . Subsequent in vitro biological assays have confirmed its cytotoxic activity against human breast adenocarcinoma (MCF-7) cell lines, with studies reporting an IC50 value of 0.38 mM, demonstrating its efficacy in inhibiting cancer cell proliferation . The mechanism of action for this compound and related phenylthiourea derivatives is believed to involve the inhibition of key enzymatic processes; related compounds have been identified as inhibitors of tyrosinase . Researchers utilize this compound as a key scaffold for the design and development of novel anti-cancer candidates. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-18-14-9-7-12(8-10-14)11-16-15(19)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYMYUIAHXUHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644021
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Strategies and Mechanistic Pathways for N 4 Methoxybenzyl N Phenylthiourea and Its Analogues

Advanced Synthetic Methodologies

The synthesis of N-(4-methoxybenzyl)-N'-phenylthiourea and its derivatives leverages a range of modern synthetic protocols, from metal-catalyzed reactions to efficient one-pot procedures. These methods offer distinct advantages in terms of yield, purity, and the ability to introduce diverse functional groups.

Palladium-Catalyzed Synthetic Routes for this compound Derivatives

Palladium catalysis stands out as a powerful tool for the late-stage functionalization of complex molecules, and its application can be extended to the synthesis of derivatives of this compound. Specifically, palladium-catalyzed C-H activation and arylation reactions offer a direct method for modifying the aromatic rings of the thiourea (B124793) scaffold. mdpi.comresearchgate.net

A proposed mechanism for such a transformation, particularly for creating phenyl-extended analogues, involves a Pd(II) catalytic species. mdpi.com This catalyst, directed by a coordinating atom like the nitrogen in a pyrimidine (B1678525) ring, facilitates C-H activation of a phenyl group. mdpi.com In a photoredox-mediated cycle, an aryl radical, generated from a diazonium salt, can be captured by the palladacycle intermediate to form a Pd(IV) species. Subsequent reductive elimination yields the C-C coupled product and regenerates the Pd(II) catalyst for the next cycle. mdpi.com While not directly reported for this compound, this methodology could theoretically be applied to introduce aryl groups at the ortho positions of the phenyl ring, provided a suitable directing group is present or the inherent reactivity allows.

Table 1: Key Features of Palladium-Catalyzed C-H Arylation

Feature Description Source
Catalyst Typically a Pd(II) salt, such as Pd(OAc)₂. mdpi.com
Aryl Source Phenyldiazonium salts are commonly used. mdpi.com
Initiation Can be initiated by photoredox catalysts like ruthenium or iridium complexes under light exposure. mdpi.com
Directing Group Coordination to a heteroatom (e.g., Nitrogen) can direct the regioselectivity of C-H activation. mdpi.com

| Reaction Outcome | Forms new carbon-carbon bonds, enabling the synthesis of complex aryl-substituted derivatives. | mdpi.com |

One-Pot Synthetic Approaches for this compound

One-pot syntheses are highly valued for their efficiency, reduced waste generation, and simplified operational procedures. The most direct and common synthesis of N,N'-disubstituted thioureas like this compound involves the reaction between an isothiocyanate and a primary amine. This reaction is often conducted in a single step. google.comjppres.com

The synthesis of this compound can be efficiently achieved in a one-pot reaction by combining 4-methoxybenzylamine (B45378) with phenyl isothiocyanate in a suitable solvent. The reaction proceeds via the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group. nih.gov This method is generally high-yielding and does not require a catalyst, although a base is sometimes used to facilitate the reaction. jppres.com Variations of this approach include using different solvents, such as anhydrous acetone (B3395972) or tetrahydrofuran (B95107) (THF), to optimize reaction conditions and yields. jppres.comnih.gov

Researchers have also developed odorless, one-pot methods for synthesizing related thioethers by using thiourea as a sulfur source to generate S-alkylisothiouronium salts in situ, which then undergo nucleophilic aromatic substitution. rsc.org Such innovative one-pot strategies highlight the versatility of modern synthetic chemistry in creating sulfur-containing compounds.

Alkylation and Functionalization Techniques for Thiourea Cores

The thiourea core is amenable to further functionalization, most notably through alkylation of the sulfur atom. This process converts the thiourea into an isothiourea, altering its chemical properties and reactivity. The S-alkylation of thioureas is a well-established transformation. researchgate.net

A typical procedure involves reacting the thiourea with an alkyl halide, such as iodomethane, in a solvent like methanol (B129727). Heating the mixture drives the reaction to completion, yielding the corresponding S-alkylisothiouronium salt. researchgate.net This salt can then be used in subsequent reactions. The presence of an alkyl chain can significantly influence properties like lipophilicity and binding specificity. biointerfaceresearch.com

The thiourea moiety itself, with its hydrogen-bond donor capabilities, is a key functional group in organocatalysis, where it can activate substrates through non-covalent interactions. wikipedia.org This inherent functionality is a target for modification to fine-tune catalytic activity or other chemical properties.

Table 2: General Procedure for S-Alkylation of Thiourea

Step Procedure Source
1. Reactants A mixture of thiourea and an alkylating agent (e.g., iodomethane) is prepared in a suitable solvent (e.g., methanol). researchgate.net
2. Reaction The mixture is heated under reflux for a specified time (e.g., 90 minutes). researchgate.net
3. Isolation The solvent is removed under vacuum. researchgate.net

| 4. Purification | The resulting solid is washed with a solvent like diethyl ether to yield the pure S-alkylisothiouronium salt. | researchgate.net |

Exploration of Reaction Mechanisms in this compound Synthesis

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. The formation of this compound is primarily governed by well-understood nucleophilic substitution and addition pathways.

Nucleophilic Substitution Pathways in Thiourea Formation

The formation of the thiourea linkage in this compound is a classic example of nucleophilic addition of an amine to an isothiocyanate. nih.gov In this reaction, the nitrogen atom of 4-methoxybenzylamine acts as a nucleophile, attacking the electrophilic carbon atom of the -N=C=S group in phenyl isothiocyanate.

The mechanism proceeds as follows:

The lone pair of electrons on the nitrogen atom of the amine initiates a nucleophilic attack on the central carbon of the isothiocyanate.

This attack leads to the formation of a zwitterionic intermediate.

A rapid proton transfer from the nitrogen to the sulfur atom (or to a base present in the medium) occurs, resulting in the stable thiourea product.

This reaction is generally considered a type of nucleophilic addition, though it can also be viewed within the broader context of substitution at the carbon-sulfur double bond. The high electrophilicity of the isothiocyanate carbon atom makes this a very efficient process. nih.gov The synthesis of N-acyl thiourea derivatives follows a similar pathway, where an amine adds to an acyl isothiocyanate intermediate. nih.govuran.ua

Reductive Alkylation Processes

Reductive alkylation, also known as reductive amination, offers an alternative, though less direct, pathway for the synthesis of N-substituted amines, which could then be converted to the final thiourea product. youtube.com This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent.

A hypothetical two-step synthesis of this compound using this approach could involve:

The reductive amination of benzaldehyde (B42025) with 4-methoxyaniline to form N-(4-methoxybenzyl)aniline.

The subsequent reaction of this secondary amine with a thiocarbonyl transfer reagent to form the thiourea.

Alternatively, a primary amine could be synthesized via reductive amination and then reacted with an isothiocyanate. For example, 4-methoxybenzaldehyde (B44291) could react with ammonia (B1221849) to form 4-methoxybenzylamine, which is a direct precursor for the final nucleophilic addition step with phenyl isothiocyanate. youtube.com Common reducing agents for this process include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, although the latter can produce toxic byproducts. youtube.com

Derivatization and Scaffold Modification of this compound

A prevalent and effective method for the derivatization of the this compound scaffold involves a two-step synthetic sequence. rdd.edu.iq This process begins with the reaction of 4-methoxybenzoyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), to generate the key intermediate, 4-methoxybenzoyl isothiocyanate. rdd.edu.iquobaghdad.edu.iq This reactive intermediate is then treated with a variety of primary or secondary amines to yield the desired N-(4-methoxybenzoyl)-N'-substituted thiourea derivatives. rdd.edu.iq This versatile approach allows for the introduction of a wide range of substituents on the N'-position of the thiourea.

The reaction is typically carried out in a suitable organic solvent, such as acetone, and may be heated to reflux to ensure the completion of the reaction. rdd.edu.iq The progress of the reaction can be monitored using thin-layer chromatography (TLC). rdd.edu.iq Upon completion, the product is typically isolated by precipitation in ice-water, followed by filtration, washing, and drying. rdd.edu.iq

An alternative approach to synthesizing phenylthiourea (B91264) derivatives involves the direct reaction of an appropriately substituted aniline (B41778) with an isothiocyanate. ijcrt.org For instance, substituted anilines can be reacted with benzoyl isothiocyanate to produce N-benzoyl-N'-phenylthiourea analogues. ijcrt.org Microwave-assisted synthesis has also been reported as an efficient method for the preparation of phenylthiourea derivatives, often leading to higher yields in shorter reaction times. ijcrt.org

Furthermore, modifications can be extended to the N-(4-methoxybenzyl) portion of the molecule. For example, by starting with different substituted benzoyl chlorides, a variety of functionalities can be introduced onto the benzoyl ring. Similarly, the use of different substituted anilines in the reaction with the isothiocyanate intermediate can lead to a wide array of N'-aryl substituted derivatives.

These synthetic strategies provide a robust platform for the systematic modification of the this compound scaffold, enabling the exploration of how different structural features influence the chemical and biological properties of the resulting compounds.

Detailed Research Findings

Research into the derivatization of the N-(4-methoxybenzoyl)thiourea scaffold has led to the successful synthesis and characterization of numerous analogues. A study focused on the synthesis of new thiourea derivatives based on 4-methoxybenzoyl chloride reported the preparation of ten novel compounds. rdd.edu.iquobaghdad.edu.iq In this work, 4-methoxybenzoyl isothiocyanate was reacted with a diverse set of amines, including aromatic, aliphatic, and heterocyclic amines, to generate a library of N-(4-methoxybenzoyl)thiourea derivatives. rdd.edu.iq The structures of these newly synthesized compounds were confirmed using spectroscopic techniques such as Fourier-transform infrared (FT-IR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR). rdd.edu.iq

For example, the reaction of 4-methoxybenzoyl isothiocyanate with benzylamine (B48309) yielded N-(benzylcarbamothioyl)-4-methoxybenzamide. rdd.edu.iq The FT-IR spectrum of this compound showed characteristic absorption bands for N-H stretching at 3386 cm⁻¹, aromatic C-H stretching at 3066 and 3033 cm⁻¹, aliphatic C-H stretching at 2962 and 2837 cm⁻¹, amide C=O stretching at 1660 cm⁻¹, and aromatic C=C stretching at 1606 and 1548 cm⁻¹. rdd.edu.iq

Another example is the synthesis of N,N'-(([1,1'-biphenyl]-4,4'-diylbis(azanediyl))bis(carbonothioyl))bis(4-methoxybenzamide), which was prepared by reacting two equivalents of 4-methoxybenzoyl isothiocyanate with one equivalent of benzidine. rdd.edu.iq The FT-IR spectrum of this dimeric compound displayed an N-H stretching band at 3344 cm⁻¹ and an aromatic C-H stretching band at 3029 cm⁻¹. rdd.edu.iq

The following tables summarize the structural information for a selection of synthesized N-(4-methoxybenzoyl)thiourea derivatives and their corresponding spectroscopic data.

Table 1: Synthesized Derivatives of N-(4-methoxybenzoyl)thiourea

Compound IDN'-SubstituentMolecular Formula
1 Benzyl (B1604629)C₁₆H₁₆N₂O₂S
2 4-MethylphenylC₁₆H₁₆N₂O₂S
3 4-ChlorophenylC₁₅H₁₃ClN₂O₂S
4 4-BromophenylC₁₅H₁₃BrN₂O₂S
5 4,4'-Biphenylyl (dimeric)C₃₀H₂₆N₄O₄S₂

Data sourced from a study on thiourea derivatives based on 4-methoxybenzoyl chloride. rdd.edu.iq

Table 2: Spectroscopic Data for Selected N-(4-methoxybenzoyl)thiourea Derivatives

Compound IDKey FT-IR Peaks (cm⁻¹)
1 3386 (N-H), 1660 (C=O)
5 3344 (N-H), 3029 (aromatic C-H)

Data sourced from a study on thiourea derivatives based on 4-methoxybenzoyl chloride. rdd.edu.iq

These findings demonstrate the feasibility of modifying the this compound scaffold at the N'-position with a wide variety of substituents, leading to compounds with diverse structural features. The detailed spectroscopic characterization provides a solid foundation for further studies on these novel derivatives.

Molecular Mechanisms of Action and Biological Interactions of N 4 Methoxybenzyl N Phenylthiourea

Enzymatic Inhibition Mechanisms

The primary mechanism of action for N-(4-methoxybenzyl)-N'-phenylthiourea and related compounds involves the inhibition of specific enzymes through sophisticated molecular interactions.

Elucidation of Enzyme-Substrate-Inhibitor Dynamics

Kinetic studies have been instrumental in characterizing the nature of PvdP tyrosinase inhibition by phenylthiourea (B91264) derivatives. These studies have consistently shown a non-competitive inhibition pattern. mdpi.com This is evidenced by a decrease in the maximum reaction rate (Vmax) with increasing inhibitor concentration, while the Michaelis constant (Km), which reflects the substrate's binding affinity, remains unchanged. mdpi.com This kinetic profile confirms that the inhibitor does not compete with the substrate for binding to the active site, a hallmark of allosteric inhibition.

The enzyme kinetics for the inhibition of PvdP tyrosinase by a closely related phenylthiourea derivative (compound 3c ) further illustrate this dynamic. The Vmax decreases as the inhibitor concentration increases, while the Km for the substrate L-tyrosine remains constant. nih.gov

Table 1: Enzyme Kinetic Data for a Phenylthiourea Derivative (Compound 3c) on PvdP Tyrosinase Activity

Compound Concentration (µM)Vmax (A/min)Km (mM)
00.01551.136
0.20.01261.131
0.50.01111.136

Data adapted from a study on phenylthiourea derivatives as allosteric inhibitors of PvdP tyrosinase. nih.gov

Ligand-Target Recognition and Binding Modalities

The specific interactions between this compound and its enzymatic target are dictated by a precise set of molecular recognition events. Molecular docking simulations and crystal structures of related phenylthiourea compounds with PvdP have shed light on these binding modalities.

The allosteric binding site on PvdP is characterized by the presence of a C-terminal lid that covers the active site. nih.govmdpi.com The binding of phenylthiourea derivatives to this allosteric site is thought to stabilize the closed conformation of this lid, thereby restricting substrate access to the active site and inhibiting enzyme activity. mdpi.commdpi.com This mechanism is a novel mode of action for tyrosinase inhibitors. nih.gov

Molecular docking studies of a potent phenylthiourea derivative revealed key interactions within the allosteric binding site. The thioketone moiety of the inhibitor forms hydrogen bonds with specific amino acid residues, such as Trp320 and Ser329. nih.gov The benzyl (B1604629) group of the inhibitor extends into a binding pocket, forming additional interactions with residues like Asp56 and Ala319. nih.gov These interactions collectively contribute to the stable binding of the inhibitor and its allosteric effect.

Cellular and Subcellular Interaction Profiles (excluding physiological outcomes)

While detailed experimental data on the specific cellular and subcellular interaction profile of this compound is limited, insights can be drawn from the general properties of thiourea (B124793) derivatives. The lipophilicity of a compound is a critical determinant of its ability to interact with and permeate cellular membranes. The predicted XlogP value for this compound is 3.0, suggesting a significant degree of lipophilicity which would facilitate its passage across lipid bilayers.

Thiourea-based compounds have been shown to interact with lipid membranes, with some derivatives even being developed as lipid-based gene transfection agents due to their ability to interact with DNA phosphates through hydrogen bonds. This suggests that the thiourea moiety can engage in specific interactions within the cellular environment. Furthermore, the lipophilic nature of many thiourea derivatives suggests they are likely to partition into cellular membranes, potentially influencing membrane properties and interacting with membrane-associated proteins. The ability of some thiourea derivatives to enhance the cellular uptake of copper ions further points to their capacity to interact with and modify cellular transport processes. nih.gov However, without specific experimental studies such as fluorescence microscopy or biophysical interaction assays with lipid bilayers for this compound, its precise subcellular localization and membrane interaction profile remain to be elucidated.

Investigating Broader Biological Activities and Their Underlying Mechanisms (e.g., anticancer properties at a mechanistic level)

Beyond its antibacterial potential, this compound and its analogs are being investigated for other biological activities, including anticancer properties. The mechanistic basis for these activities often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.

A study on a structurally analogous compound, N-(4-methoxy)-benzoyl-N'-phenylthiourea , provides valuable insights into a potential anticancer mechanism. mdpi.com This compound was investigated for its ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a critical role in cell proliferation and is often overexpressed or mutated in various cancers.

Molecular docking studies predicted that N-(4-methoxy)-benzoyl-N'-phenylthiourea could bind to the ATP-binding site of the EGFR kinase domain. mdpi.com This binding is predicted to interfere with the receptor's kinase activity, thereby blocking the downstream signaling pathways that promote cancer cell growth and survival. The in silico analysis revealed a significant binding score for this compound with the EGFR receptor. mdpi.com

Table 2: In Silico and In Vitro Activity of a Phenylthiourea Derivative Against a Breast Cancer Target

CompoundTargetIn Silico Binding Score (kcal/mol)In Vitro IC50 (mM)
N-(4-methoxy)-benzoyl-N'-phenylthioureaEGFR-7.30.38 (against MCF-7 cells)

Data from a study on the molecular docking and biological activity of phenylthiourea derivatives. mdpi.com

This inhibitory action on EGFR represents a well-established strategy in cancer therapy. By blocking the aberrant signaling from EGFR, such compounds can potentially induce cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway. While these findings are for a closely related analog, they strongly suggest a plausible mechanistic basis for any potential anticancer activity of this compound.

Structure Activity Relationship Sar Studies of N 4 Methoxybenzyl N Phenylthiourea Derivatives

Correlating Structural Modifications with Mechanistic Activity

The biological activity of thiourea (B124793) derivatives is intrinsically linked to their ability to act as inhibitors of various enzymes, including kinases like the Epidermal Growth Factor Receptor (EGFR) and HER-2. nih.govjppres.com The core N,N'-disubstituted thiourea moiety serves as a versatile scaffold that can be modified to achieve desired biological effects. nih.gov The mechanism often involves the thiourea linker's ability to form hydrogen bonds and coordinate with metal ions within the active sites of target enzymes. mdpi.com

Structural modifications to the N-(4-methoxybenzyl)-N'-phenylthiourea scaffold can be systematically correlated with changes in mechanistic activity. Key areas for modification include the N-benzyl ring, the N'-phenyl ring, and the thiourea linker itself.

The N-benzyl group: The benzyl (B1604629) moiety plays a significant role in orienting the molecule within the target's binding pocket. In a study of related N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas, substitutions on the benzyl rings were found to directly impact inhibitory activity against EGFR and HER-2. For instance, the introduction of a hydroxyl group at the 2-position of one benzyl ring and a chloro group at the 5-position of the same ring resulted in a potent derivative with significant inhibitory activity. nih.govresearchgate.net This suggests that the electronic and steric properties of substituents on the benzyl portion of the molecule are crucial for its mechanism of action.

The N'-phenyl group: Modifications to the N'-phenyl ring also heavily influence activity. In analogous N-benzoyl-N'-phenylthiourea compounds, replacing the electron-donating 4-methoxy group with an electron-withdrawing 4-trifluoromethyl group on the benzoyl ring led to enhanced cytotoxic activity against MCF-7 breast cancer cells. ubaya.ac.idrasayanjournal.co.in This highlights that the electronic nature of the substituents dictates the strength of interaction with the biological target.

The Thiourea Linker: The -(NH-C(S)-NH)- linker is a critical pharmacophore. Its ability to form key hydrogen bonds with amino acid residues in the active site of enzymes like EGFR is fundamental to its inhibitory mechanism. nih.gov

Rational Design Principles for Enhanced Molecular Interactions

The rational design of more potent this compound derivatives focuses on optimizing interactions with specific biological targets. The primary goal is to enhance binding affinity and selectivity, thereby increasing therapeutic efficacy.

Key design principles include:

Hydrogen Bonding: The two N-H protons of the thiourea core are excellent hydrogen bond donors. Molecular docking simulations of related compounds in the EGFR active site show these protons forming crucial hydrogen bonds with key amino acid residues, which is a cornerstone of their inhibitory action. nih.gov Rational design aims to position the scaffold in a way that maximizes these interactions.

Hydrophobic and Lipophilic Interactions: The aromatic rings (benzyl and phenyl) contribute to binding through hydrophobic interactions with nonpolar pockets in the target protein. Increasing the lipophilicity of the molecule can enhance membrane penetration and interaction with hydrophobic binding sites. jppres.comrasayanjournal.co.in For example, the addition of a lipophilic t-butyl group to a related N-benzoyl-N'-phenylthiourea scaffold was explored to increase its interaction with molecular targets. jppres.com

Exploiting Specific Pockets: The design process often involves modifying substituents to fit into specific sub-pockets of the target's active site. The 4-methoxy group on the benzyl ring, for example, can be replaced with other groups of varying sizes and electronic properties to probe these interactions. The enhanced antagonism of 2-halogen analogues in N-(4-t-butylbenzyl)thiourea derivatives against the TRPV1 receptor highlights how specific positional substitutions can dramatically improve activity. nih.gov

Influence of Substituent Effects on Biological Targets

The type and position of substituents on the aromatic rings of this compound derivatives have a profound impact on their activity against biological targets.

In studies on analogous N-benzoyl-N'-phenylthiourea compounds targeting EGFR in MCF-7 breast cancer cells, a clear trend was observed. The derivative with an electron-withdrawing trifluoromethyl group at the para-position of the benzoyl ring (N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea) exhibited greater cytotoxic activity than the derivative with an electron-donating methoxy group (N-(4-methoxy)-benzoyl-N'-phenylthiourea). ubaya.ac.idrasayanjournal.co.inresearchgate.net This suggests that reducing electron density on the ring system enhances the compound's inhibitory potential against EGFR.

Table 1: Cytotoxic Activity of N-Benzoyl-N'-phenylthiourea Derivatives Against MCF-7 Cells ubaya.ac.idrasayanjournal.co.in
CompoundSubstituent on Benzoyl Ring (R)IC₅₀ (mM)Binding Score (kcal/mol)
N-(4-methoxy)-benzoyl-N'-phenylthiourea4-OCH₃ (Electron-donating)0.38-7.3
N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea4-CF₃ (Electron-withdrawing)0.37-8.2

Furthermore, research on N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas as EGFR and HER-2 inhibitors provides critical insights into the effects of substitution on the benzyl ring. The placement of chloro and hydroxy groups significantly influenced the inhibitory concentration. The compound 7b (N-(5-Chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea) emerged as a particularly potent inhibitor of both EGFR and HER-2. nih.govresearchgate.net This demonstrates that a combination of electronic and hydrogen-bonding substituents on the benzyl rings is key to high potency.

Table 2: Inhibitory Activity of a Key N-Benzyl-N'-phenylthiourea Derivative nih.gov
CompoundStructureEGFR IC₅₀ (µM)HER-2 IC₅₀ (µM)
7bN-(5-Chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea0.080.35

These findings collectively indicate that for this compound derivatives, modifications that introduce electron-withdrawing characteristics or specific hydrogen-bonding groups onto the phenyl and benzyl rings are promising strategies for enhancing their activity against cancer-related biological targets.

Lack of Publicly Available Computational and Theoretical Studies on this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research specifically detailing the computational and theoretical studies of the chemical compound this compound. Despite extensive queries aimed at uncovering data related to its molecular docking, quantum chemical properties, in silico interactions, and conformational analysis, no dedicated studies providing the detailed findings and data necessary to construct an in-depth scientific article on these specific topics were found.

The search for information on this compound often leads to studies on structurally related but distinct molecules, such as N-(4-methoxybenzoyl)-N'-phenylthiourea or N-(4-methoxyphenyl)thiourea. These compounds differ in their chemical structure—specifically in the linkage between the methoxy-substituted aromatic ring and the thiourea core—which results in different electronic and conformational properties. Therefore, the computational data for these analogs cannot be accurately extrapolated to this compound.

Consequently, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline, as the specific research findings and data tables for the following sections are not present in the accessible scientific literature:

Computational and Theoretical Studies on N 4 Methoxybenzyl N Phenylthiourea

Conformational Analysis and Energetic Profiles

While general methodologies for these types of computational studies are well-established and have been applied to a wide range of other thiourea (B124793) derivatives, the specific application and results for N-(4-methoxybenzyl)-N'-phenylthiourea remain unpublished or are not indexed in major scientific databases.

Advanced Analytical and Spectroscopic Methodologies in N 4 Methoxybenzyl N Phenylthiourea Research

Spectroscopic Characterization Techniques for Mechanistic Studies (e.g., advanced NMR, mass spectrometry for reaction intermediates)

The structural confirmation of N-(4-methoxybenzyl)-N'-phenylthiourea, following its synthesis, is routinely achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These techniques provide fundamental data on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for elucidating the molecular framework of this compound. In principle, advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity between the 4-methoxybenzyl and phenylthiourea (B91264) moieties. While the standard spectra confirm the presence of the key functional groups, detailed mechanistic studies employing techniques like in-situ NMR monitoring to identify and characterize transient intermediates during its synthesis are not widely published for this specific compound. Such studies would provide invaluable insights into the reaction pathway, for instance, by tracking the consumption of reactants like 4-methoxybenzyl isothiocyanate and aniline (B41778) and the emergence of the final product.

Predicted Spectroscopic Data: Public chemical databases provide predicted mass spectrometry data which can be a useful reference for experimental work. uni.lu

AdductPredicted m/z
[M+H]⁺273.10561
[M+Na]⁺295.08755
[M-H]⁻271.09105
[M+NH₄]⁺290.13215
[M+K]⁺311.06149
This table presents predicted mass-to-charge ratios (m/z) for various adducts of this compound. Data sourced from public chemical databases.

Crystallographic Studies for Structural Elucidation of Interactions

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in major crystallographic databases. However, the crystal structure of the closely related compound, N-(4-methoxyphenyl)thiourea , provides valuable insights into the likely structural features and intermolecular interactions that this compound might exhibit. researchgate.net

In the study of N-(4-methoxyphenyl)thiourea, X-ray crystallography revealed a triclinic crystal system with a P-1 space group. researchgate.net The analysis highlighted a significant dihedral angle between the benzene (B151609) ring and the thiourea (B124793) group, measuring 59.23 (4)°. researchgate.net Crucially, the molecules were found to be linked through N—H⋯O and N—H⋯S hydrogen bonds, forming a two-dimensional network. researchgate.net

Key Crystallographic Data for the Related Compound N-(4-methoxyphenyl)thiourea:

ParameterValue
Chemical FormulaC₈H₁₀N₂OS
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.7328 (2)
b (Å)8.3813 (2)
c (Å)9.0571 (2)
α (°)63.779 (1)
β (°)72.413 (1)
γ (°)83.428 (1)
Crystallographic data for the related compound N-(4-methoxyphenyl)thiourea, as determined by X-ray diffraction. This data provides a model for the potential structural characteristics of this compound. researchgate.net

Based on this related structure, it can be hypothesized that this compound would also exhibit a non-planar conformation and engage in extensive hydrogen bonding. The presence of the additional methylene (B1212753) bridge in this compound would introduce greater conformational flexibility compared to N-(4-methoxyphenyl)thiourea. A definitive crystallographic study of this compound is necessary to confirm these structural hypotheses and to accurately determine its bond lengths, bond angles, and intermolecular packing.

Chromatographic and Separation Techniques for Reaction Monitoring and Purity Assessment

Chromatographic techniques are indispensable for both monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for qualitatively monitoring the progress of a chemical reaction. In the synthesis of this compound from its precursors (e.g., 4-methoxybenzylamine (B45378) and phenyl isothiocyanate), TLC can be used to track the consumption of the starting materials and the formation of the product. By spotting the reaction mixture alongside the starting materials on a TLC plate at different time intervals, the disappearance of the reactant spots and the appearance of a new product spot can be visualized, often under UV light. The relative retention factors (Rf values) of the reactants and the product in a given solvent system indicate the completion of the reaction. For other thiourea derivatives, TLC is routinely used for this purpose. eurjchem.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis and purification of compounds like this compound. For purity assessment, a validated HPLC method would allow for the separation of the main compound from any unreacted starting materials, by-products, or other impurities. While a specific, detailed HPLC method for this compound is not extensively documented in research literature, a typical method would likely involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, with UV detection at a wavelength where the aromatic rings of the molecule exhibit strong absorbance. Such a method would be crucial for determining the purity of a synthesized batch to a high degree of accuracy.

Future Research Directions and Emerging Applications in N 4 Methoxybenzyl N Phenylthiourea Research

Exploration of Novel Biological Targets and Mechanisms

While initial studies have highlighted the potential of N-(4-methoxybenzyl)-N'-phenylthiourea and its analogs as anticancer agents, particularly through the inhibition of the Epidermal Growth Factor Receptor (EGFR), future research is set to broaden the scope of its biological targets. nih.gov The inherent reactivity and structural flexibility of the thiourea (B124793) moiety allow for interactions with a diverse array of biomolecules.

One promising avenue of exploration is the investigation of its effects on other enzyme systems. For instance, various thiourea derivatives have demonstrated potent inhibitory activity against dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism, suggesting a potential role in the development of new antidiabetic agents. nih.gov Additionally, the ability of thiourea compounds to inhibit urease presents another therapeutic possibility, particularly in the context of infections caused by urease-producing bacteria. researchgate.net

Furthermore, research into the activity of structurally related thiourea compounds as modulators of ion channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1), opens up possibilities for developing novel analgesics. nih.govmdpi.com The structural-activity relationship (SAR) studies of these analogs can provide valuable insights for designing this compound derivatives with enhanced potency and selectivity for these alternative targets. A deeper understanding of the molecular mechanisms underlying these interactions will be crucial for their development as therapeutic agents.

Table 1: Potential Alternative Biological Targets for this compound Derivatives

Target ClassSpecific ExamplePotential Therapeutic ApplicationReference(s)
EnzymesDipeptidyl Peptidase-4 (DPP-4)Antidiabetic nih.gov
EnzymesUreaseAntibacterial researchgate.net
Ion ChannelsTransient Receptor Potential Vanilloid 1 (TRPV1)Analgesic nih.govmdpi.com
Protein KinasesVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Anticancer mdpi.com

Integration with Advanced Synthetic Methodologies

The synthesis of this compound and its derivatives has traditionally relied on established methods such as the reaction of an isothiocyanate with an amine. However, the future of its synthesis lies in the adoption of more advanced and sustainable methodologies. These modern techniques aim to improve efficiency, reduce environmental impact, and facilitate the creation of diverse chemical libraries for biological screening.

Green chemistry principles are increasingly being applied to the synthesis of thiourea derivatives. This includes the use of water as a solvent, which is both environmentally benign and cost-effective. nih.govresearchgate.netnih.gov Catalyst-free synthetic methods are also being developed, simplifying reaction procedures and purification processes. nih.govresearchgate.net

Furthermore, the use of novel catalytic systems is a significant area of advancement. Deep eutectic solvents (DES), for example, have been successfully employed as catalysts for the one-pot, three-component synthesis of di- and tri-substituted thioureas, offering a greener alternative to traditional volatile organic solvents. nih.gov Organocatalysis, utilizing small organic molecules to catalyze reactions, is another promising approach that can lead to highly stereoselective syntheses of chiral thiourea derivatives. nih.govmdpi.com These advanced synthetic methods will be instrumental in the efficient and environmentally friendly production of this compound and a wide array of its analogs for further research. nih.gov

Table 2: Emerging Synthetic Methodologies for Thiourea Derivatives

MethodologyKey FeaturesAdvantagesReference(s)
Catalyst-Free Synthesis in WaterUtilizes water as the reaction medium without the need for a catalyst.Environmentally friendly, cost-effective, simplified procedure. nih.govresearchgate.netnih.gov
Deep Eutectic Solvent (DES) CatalysisEmploys a mixture of hydrogen bond donors and acceptors as a recyclable catalyst and solvent.Green solvent, high efficiency, potential for one-pot synthesis. nih.gov
OrganocatalysisUses small, chiral organic molecules to catalyze asymmetric reactions.High enantioselectivity, metal-free, mild reaction conditions. nih.govmdpi.com
Phase-Transfer CatalysisFacilitates the reaction between reactants in different phases.Increased reaction rates, improved yields. nih.gov

Development of this compound as a Research Probe

The inherent properties of the this compound scaffold make it an attractive candidate for development into a research probe for studying biological systems. By incorporating specific functional groups, this compound can be transformed into a tool for molecular imaging and the investigation of cellular processes.

A key strategy in this area is the introduction of fluorophores into the molecular structure. Thiourea derivatives can be functionalized with fluorescent dyes to create probes that can be used to visualize and track biological molecules and events. researchgate.neteurekalert.org For example, the incorporation of a fluorescent moiety could allow for the real-time monitoring of the compound's interaction with its biological targets within living cells. nih.gov

Another exciting possibility is the development of fluorinated analogs of this compound. The introduction of a fluorine atom can not only modulate the biological activity of the compound but also serve as a sensitive NMR probe. nih.gov This would enable researchers to study the structural changes and interactions of the molecule in its biological environment using nuclear magnetic resonance spectroscopy. The development of such probes could provide invaluable insights into the compound's mechanism of action and its fate within biological systems. researchgate.netresearchgate.netuni.lu

Computational-Guided Discovery and Optimization

Computational chemistry and molecular modeling are poised to play a pivotal role in the future research and development of this compound and its derivatives. nih.gov These in silico techniques offer a rapid and cost-effective means to predict biological activity, optimize molecular structures, and guide the synthesis of new and more potent compounds.

Molecular docking studies have already been employed to investigate the binding of this compound to the EGFR, providing insights into the structural basis of its activity. nih.gov Future research will likely expand the use of molecular docking to explore the interactions of this compound with a wider range of biological targets, as identified in Section 7.1. Molecular dynamics simulations can further elucidate the stability and dynamics of the compound-target complexes, offering a more detailed understanding of the binding interactions. chemrxiv.org

Quantitative structure-activity relationship (QSAR) studies will also be instrumental in the rational design of new analogs. By correlating the structural features of a series of compounds with their biological activity, QSAR models can predict the activity of novel, unsynthesized molecules. This approach, combined with in silico predictions of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, will enable the design of derivatives with improved pharmacological profiles. nih.govchemrxiv.org The integration of these computational tools will accelerate the discovery and optimization of this compound-based compounds for various therapeutic applications.

Table 3: Computational Approaches in this compound Research

Computational MethodApplicationPotential OutcomeReference(s)
Molecular DockingPredicting the binding mode and affinity of the compound to its biological target.Identification of key binding interactions, prioritization of compounds for synthesis. nih.govnih.govchemrxiv.org
Molecular Dynamics SimulationsSimulating the dynamic behavior of the compound-target complex over time.Assessment of complex stability, understanding of conformational changes. chemrxiv.org
Quantitative Structure-Activity Relationship (QSAR)Correlating chemical structure with biological activity to build predictive models.Design of new analogs with enhanced potency. nih.gov
ADMET PredictionIn silico estimation of pharmacokinetic and toxicological properties.Optimization of drug-like properties, reduction of late-stage attrition. nih.govchemrxiv.org

Q & A

Basic: What are the standard synthetic routes and characterization methods for N-(4-methoxybenzyl)-N'-phenylthiourea?

Answer:
The compound is typically synthesized via nucleophilic substitution reactions, such as the Schotten-Baumann method . For example, derivatives like N-(4-t-butylbenzoyl)-N’-phenylthiourea are prepared by reacting substituted benzoyl chlorides (e.g., 4-methoxybenzoyl chloride) with phenylthiourea in solvents like tetrahydrofuran (THF) or dichloromethane, using triethylamine as a catalyst .
Characterization involves:

  • Spectroscopy : IR for thiourea (-NH-C=S) stretching (~1250–1350 cm⁻¹), 1^1H/13^{13}C NMR for methoxy (-OCH3_3) and aromatic proton signals, and mass spectrometry for molecular ion confirmation.
  • Chromatography : Thin-layer chromatography (TLC) to monitor reaction progress and purity .

Basic: How is the in vitro cytotoxicity of this compound evaluated in cancer models?

Answer:
Cytotoxicity is assessed using the Microculture Tetrazolium Technique (MTT) assay :

Cell lines : Breast (MCF-7, T47D) and cervical (HeLa) cancer cells, with normal cells (e.g., Vero) as controls.

Procedure : Cells are incubated with the compound (24–72 hours), followed by MTT reagent addition. Formazan crystals are dissolved in SDS/HCl, and absorbance is measured at 595 nm.

Data analysis : IC50_{50} values are calculated via probit regression (SPSS or GraphPad) .

Advanced: How can molecular docking guide the design of this compound derivatives for target specificity?

Answer:
AutoDock Vina or similar software is used to predict binding interactions with targets like EGFR (PDB: 1M17) or SIRT1 (PDB: 4I5I):

  • Key parameters : Binding scores (lower = stronger affinity), hydrogen bond formation, and hydrophobic interactions.
  • Example : The 4-methoxy group enhances lipophilicity and electron-donating effects, stabilizing interactions with EGFR’s kinase domain .
  • Validation : Compare docking results with experimental IC50_{50} values to refine substituent selection (e.g., tert-butyl vs. methoxy groups) .

Advanced: What strategies resolve contradictions in reported cytotoxic activities of thiourea derivatives across studies?

Answer:
Contradictions may arise from:

  • Cell line variability : T47D (ER+) vs. MCF-7 (ER-) breast cancer cells may show differential sensitivity due to receptor expression .
  • Assay conditions : Variations in incubation time, serum concentration, or MTT protocol.
    Mitigation :
  • Standardize protocols (e.g., CLSI guidelines).
  • Use multiple cell lines and validate with orthogonal assays (e.g., apoptosis markers like Annexin V) .

Advanced: How do substituents on the benzyl/phenyl groups influence the compound’s structure-activity relationship (SAR)?

Answer:

  • Electron-donating groups (e.g., -OCH3_3, -t-butyl): Increase lipophilicity and enhance EGFR binding via hydrophobic pockets.
  • Halogens (e.g., -Cl, -F): Improve metabolic stability and target affinity.
  • Positional effects : Para-substitutions (e.g., 4-methoxy) optimize steric compatibility with receptor active sites, as seen in N-(4-t-butylbenzoyl)-N’-phenylthiourea’s superior activity over ortho/meta analogs .

Advanced: How does this compound compare to other thiourea derivatives in anticancer potency?

Answer:

  • Potency : Derivatives like N-(4-t-butylbenzoyl)-N’-phenylthiourea show lower IC50_{50} values (e.g., 12.5 µM in T47D) compared to hydroxyurea (IC50_{50} >100 µM) due to enhanced target binding .
  • Selectivity : Methoxy and tert-butyl groups reduce toxicity to normal cells (e.g., Vero cells) vs. simpler thioureas like 1,3-diphenylthiourea .
  • Mechanistic divergence : Unlike SIRT1 inhibitors, methoxy derivatives primarily target EGFR, reducing off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.